molecular formula C19H12Cl4N2OS B11963557 N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide

Cat. No.: B11963557
M. Wt: 458.2 g/mol
InChI Key: HCMPPHRPBJSGOM-QHHAFSJGSA-N
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Description

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorobenzyl chloride with thiourea under basic conditions.

    Acrylamide Formation: The thiazole derivative is then reacted with 3,4-dichlorophenylacrylic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acrylamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and acrylamide functionalities. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H12Cl4N2OS

Molecular Weight

458.2 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C19H12Cl4N2OS/c20-13-3-5-15(21)12(8-13)9-14-10-24-19(27-14)25-18(26)6-2-11-1-4-16(22)17(23)7-11/h1-8,10H,9H2,(H,24,25,26)/b6-2+

InChI Key

HCMPPHRPBJSGOM-QHHAFSJGSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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